molecular formula C18H16FNO4S B2498860 5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide CAS No. 2034556-81-3

5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide

Cat. No. B2498860
CAS RN: 2034556-81-3
M. Wt: 361.39
InChI Key: GEPBFEYDKCYRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as FN3K and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations in lab experiments.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide, also known as 5-fluoro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzene-1-sulfonamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. Its unique structure allows it to interfere with cellular processes that are crucial for cancer cell proliferation and survival. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Applications

Research has demonstrated that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. This broad-spectrum antimicrobial activity suggests that it could be developed into a new class of antibiotics or antifungal agents, addressing the growing issue of antimicrobial resistance .

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It appears to protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these debilitating conditions .

Antifibrotic Applications

Finally, the compound has been studied for its antifibrotic effects, particularly in liver fibrosis. It appears to inhibit the activation of hepatic stellate cells, which play a key role in the development of fibrosis. This could lead to new treatments for liver diseases such as cirrhosis.

These diverse applications highlight the potential of 5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide in various fields of scientific research. Each application warrants further investigation to fully understand the mechanisms involved and to develop effective therapeutic strategies.

[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]

Mechanism of Action

properties

IUPAC Name

5-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-23-17-7-6-16(19)10-18(17)25(21,22)20-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPBFEYDKCYRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide

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